molecular formula C11H8F6OS B14058882 1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one

1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14058882
M. Wt: 302.24 g/mol
InChI Key: QSSBFQSYRSQAQI-UHFFFAOYSA-N
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Description

1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one is a complex organic compound characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of trifluoromethyl and trifluoromethylthio groups onto a phenyl ring, followed by the addition of a propanone moiety. Common synthetic routes include:

    Electrophilic Aromatic Substitution:

    Grignard Reaction: The addition of a propanone moiety can be achieved through a Grignard reaction, where a Grignard reagent reacts with a suitable precursor to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale electrophilic aromatic substitution reactions followed by the Grignard reaction under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl and trifluoromethylthio groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets through its trifluoromethyl and trifluoromethylthio groups. These groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one: Similar in structure but with a sulfonyl group instead of a trifluoromethylthio group.

    4’-(Trifluoromethyl)propiophenone: Contains a trifluoromethyl group but lacks the trifluoromethylthio group.

Uniqueness

1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one is unique due to the presence of both trifluoromethyl and trifluoromethylthio groups, which impart distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C11H8F6OS

Molecular Weight

302.24 g/mol

IUPAC Name

1-[2-(trifluoromethyl)-6-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H8F6OS/c1-2-7(18)9-6(10(12,13)14)4-3-5-8(9)19-11(15,16)17/h3-5H,2H2,1H3

InChI Key

QSSBFQSYRSQAQI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1SC(F)(F)F)C(F)(F)F

Origin of Product

United States

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